molecular formula C7H12N2S2 B7784110 5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol

5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol

Cat. No.: B7784110
M. Wt: 188.3 g/mol
InChI Key: KOPLBFKQCNATFA-UHFFFAOYSA-N
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Description

5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol typically involves the reaction of 2-methylsulfanylethylamine with 4-methyl-1H-imidazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methylsulfanylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions in enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-imidazole-2-thiol: Lacks the methylsulfanylethyl group, resulting in different chemical and biological properties.

    2-methylsulfanylethylamine: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity.

    5-methyl-1H-imidazole-2-thiol: Similar structure but without the methylsulfanylethyl group, leading to different applications and reactivity.

Uniqueness

5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the methylsulfanylethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-4-(2-methylsulfanylethyl)-1H-imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-5-6(3-4-11-2)9-7(10)8-5/h3-4H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLBFKQCNATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)S)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)S)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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